

# Paromomycin sulfate chemical structure and properties

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Compound of Interest		
Compound Name:	Paromomycin	
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# Paromomycin Sulfate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for **paromomycin** sulfate. The information is intended to support research, development, and quality control activities involving this important aminoglycoside antibiotic.

### **Chemical Structure and Identification**

**Paromomycin** is an aminoglycoside antibiotic produced by the fermentation of Streptomyces rimosus var. **paromomycin**us. It is a complex oligosaccharide consisting of three rings: 2-deoxystreptamine, D-glucosamine, and a disaccharide composed of D-ribose and paromose. The sulfate salt of **paromomycin** is the form used in pharmaceutical preparations.[1]

Chemical Name: O-2,6-Diamino-2,6-dideoxy- $\beta$ -L-idopyranosyl- $(1 \rightarrow 3)$ -O- $\beta$ -D-ribofuranosyl- $(1 \rightarrow 5)$ -O-[2-amino-2-deoxy- $\alpha$ -D-glucopyranosyl- $(1 \rightarrow 4)$ ]-2-deoxystreptamine sulfate [2][3]

Structure:



Chemical Structure of Paromomycin Sulfate

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Caption: Chemical Structure of Paromomycin Sulfate

Identifier	Value
CAS Number	1263-89-4[1][2]
Molecular Formula	C23H47N5O18S
Molecular Weight	713.71 g/mol
Paromomycin Base Molecular Formula	C23H45N5O14
Paromomycin Base Molecular Weight	615.63 g/mol
SMILES	C1INVALID-LINKO[C@@H]2INVALID- LINKCO)O)O)N)O[C@H]3INVALID-LINK CO)O[C@@H]4INVALID-LINK CN)O)O)N)O)O">C@HN.OS(=O)(=O)O
InChI	InChI=1S/C23H45N5O14.H2O4S/c24-2-7- 13(32)15(34)10(27)21(37-7)41-19-9(4-30)39- 23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40- 22-11(28)16(35)14(33)8(3-29)38-22;1- 5(2,3)4/h5-23,29-36H,1-4,24-28H2; (H2,1,2,3,4)/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-, 15-,16-,17-,18-,19-,20-,21-,22-,23+;/m1./s1

## **Physicochemical Properties**

A summary of the key physicochemical properties of **paromomycin** sulfate is presented below.

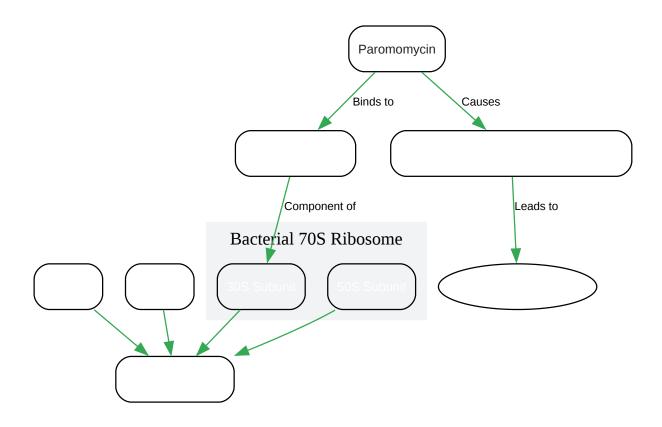


Property	Value	Referer
Appearance	White to creamy white or light yellow, amorphous powder.	
Melting Point	>200 °C	_
Solubility	Very soluble in water; practically insoluble in ethanol and ether.	
pH (3% w/v solution)	5.0 - 7.5	_
Specific Optical Rotation	+50° to +55°	-
Loss on Drying	≤ 5.0%	_
Residue on Ignition	≤ 2.0%	_
pKa Values of Amino Groups	N-1: 7.3, N-3: 7.3, N-2': 7.2, N-6': 8.5, N-6''': 9.1	_

## **Mechanism of Action**

**Paromomycin** sulfate exerts its antimicrobial effect by inhibiting protein synthesis in susceptible organisms. The primary target is the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit in bacteria. Binding of **paromomycin** to the A-site of the 16S rRNA induces a conformational change, which leads to the misreading of mRNA codons and the production of non-functional proteins. This ultimately results in bacterial cell death.





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Caption: Mechanism of Action of Paromomycin

# **Experimental Protocols**Identification by Thin-Layer Chromatography (TLC)

This method is adapted from the United States Pharmacopeia (USP) monograph for **Paromomycin** Sulfate.

- Stationary Phase: TLC plate coated with a 0.25-mm layer of chromatographic silica gel.
- Mobile Phase: A freshly prepared solution of ammonium acetate (40 g/L).
- Standard Solution: Prepare a solution of USP Paromomycin Sulfate Reference Standard in water containing 10 mg of paromomycin per mL.
- Test Solution: Prepare a solution of the paromomycin sulfate sample in water containing 10 mg of paromomycin per mL.



#### Procedure:

- $\circ$  Apply 1  $\mu$ L of the Standard Solution and 1  $\mu$ L of the Test Solution to the TLC plate.
- Develop the chromatogram in a suitable chamber with the Mobile Phase until the solvent front has moved about three-fourths of the length of the plate.
- Remove the plate from the chamber, mark the solvent front, and allow it to air-dry for 10 minutes.
- Heat the plate at 105°C for 1 hour.
- Spray the plate with a solution of ninhydrin in butanol (1 in 100).
- Heat the plate at 105°C for 5 minutes.
- Interpretation: The principal red spot in the chromatogram obtained from the Test Solution corresponds in position and appearance to that obtained from the Standard Solution.

## Assay by High-Performance Liquid Chromatography (HPLC) with Pulsed Amperometric Detection (PAD)

This method provides a more specific and quantitative analysis of **paromomycin** sulfate and its related substances. The following is a representative protocol based on published literature.

- Chromatographic System:
  - Column: Agilent® Pursuit PFP (4.6 mm × 250 mm, 5 μm).
  - Mobile Phase: 2.0% (v/v) trifluoroacetic acid solution containing 0.15% (v/v)
     pentafluoropropionic acid, adjusted to pH 3.5 with 50% sodium hydroxide (w/w).
  - Flow Rate: Typically 0.5 1.0 mL/min.
  - Detector: Pulsed Amperometric Detector (PAD) with a gold electrode. A four-potential waveform is used for detection.



- Standard Preparation: Prepare a stock solution of USP Paromomycin Sulfate RS in water.
   Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the sample.
- Sample Preparation: Accurately weigh and dissolve the **paromomycin** sulfate sample in water to a known concentration. Dilute with the mobile phase as necessary.
- Procedure:
  - Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
  - Inject a suitable volume (e.g., 20 μL) of the standard and sample solutions.
  - Record the chromatograms and measure the peak areas.
- Calculation: Calculate the content of **paromomycin** sulfate in the sample by comparing the peak area of the main peak with the calibration curve generated from the standard solutions.

## **Microbiological Assay (Cylinder-Plate Method)**

This bioassay determines the potency of **paromomycin** sulfate by measuring its inhibitory effect on a susceptible microorganism. This protocol is based on the general method described in the USP.

- Test Organism: Bacillus subtilis (ATCC 6633) or Staphylococcus epidermidis (ATCC 12228).
- Culture Medium: Use a suitable agar medium, such as Medium 1 or Medium 11 as specified in the USP General Chapter <81>.
- Standard Stock Solution: Prepare a stock solution of USP **Paromomycin** Sulfate RS in a suitable buffer (e.g., 0.1 M Potassium Phosphate Buffer, pH 8.0) to a known concentration.
- Standard Curve: From the stock solution, prepare a series of five or more dilutions of increasing concentration.
- Sample Preparation: Prepare a stock solution of the paromomycin sulfate sample in the same buffer as the standard. Prepare a sample dilution with an expected concentration in the mid-range of the standard curve.



### • Procedure:

- Prepare plates with a solidified layer of inoculated agar medium.
- Place sterile stainless steel cylinders on the agar surface.
- Fill the cylinders with the standard dilutions and the sample dilution.
- Incubate the plates at a specified temperature (e.g., 32-35°C) for a defined period (e.g., 16-18 hours).
- Measure the diameter of the zones of inhibition.
- Calculation: Plot the logarithm of the concentration of the standard dilutions against the diameter of the zones of inhibition to generate a standard curve. Determine the potency of the sample by interpolating its zone of inhibition on the standard curve.

## Safety and Handling

**Paromomycin** sulfate is a potent pharmaceutical agent and should be handled with appropriate care. It is important to consult the Safety Data Sheet (SDS) before handling the material.

- General Precautions: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.
- Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection.
- Storage: Preserve in tight containers, protected from light.

This technical guide provides a foundation for the chemical and analytical understanding of **paromomycin** sulfate. For further details and specific applications, it is recommended to consult the relevant pharmacopeial monographs and scientific literature.



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